molecular formula C19H22O3 B14656120 1,5-Bis(2-methoxyphenyl)pentan-3-one CAS No. 41973-43-7

1,5-Bis(2-methoxyphenyl)pentan-3-one

Cat. No.: B14656120
CAS No.: 41973-43-7
M. Wt: 298.4 g/mol
InChI Key: PVFQUANUACFEAZ-UHFFFAOYSA-N
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Description

1,5-Bis(2-methoxyphenyl)pentan-3-one is a high-purity diketone compound offered for research and development purposes. This chemical serves as a versatile synthetic intermediate and building block in organic chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Compounds with a 1,5-diarylpentan-3-one scaffold are of significant interest in medicinal chemistry for the synthesis of various pharmacologically active molecules . Main Applications and Research Value: The primary application of this compound is as a precursor in synthetic organic chemistry. Its structure makes it a valuable substrate for further functionalization, including hydrogenation and reductive amination processes, to access piperidine derivatives . Piperidine rings are a fundamental structural motif found in over twenty classes of pharmaceuticals and are crucial for designing drugs with diverse biological activities . Researchers utilize such diketones to develop new synthetic methodologies and to create compound libraries for biological screening. Research Use Only: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should review all safety information prior to handling.

Properties

CAS No.

41973-43-7

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-bis(2-methoxyphenyl)pentan-3-one

InChI

InChI=1S/C19H22O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-10H,11-14H2,1-2H3

InChI Key

PVFQUANUACFEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)CCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(2-methoxyphenyl)pentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction. In this method, 2-methoxybenzaldehyde is reacted with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is typically stirred at room temperature, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent purification systems and controlled reaction environments are essential to ensure consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, also known as (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, has the molecular formula C19H18O3C_{19}H_{18}O_3 and a molecular weight of 294.34 g/mol. The CAS number is 41973-42-6.

Scientific Research Applications

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is a synthetic compound with various applications in scientific research.

  • Chemistry It serves as a building block for synthesizing complex organic molecules.
  • Biology It has demonstrated potential as an antioxidant, which can help reduce oxidative stress in biological systems.
  • Medicine Due to its antioxidant properties, it is being explored for potential therapeutic applications in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
  • Industry It can be used to develop new materials with specific properties, such as improved stability or reactivity.

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one exhibits potential biological activities, mainly its antioxidant and anticancer properties.

Anticancer Properties

Studies have demonstrated the compound's cytotoxic effects against several cancer cell lines.

  • MDA-MB-231 (Breast Cancer) Exhibits significant growth inhibition with an IC50 ranging from 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer) Displays an IC50 between 4.98 and 14.65 μM.

These findings suggest its potential as a candidate for developing novel anticancer therapies.

Chemical Reactions

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one can undergo several chemical reactions:

  • Oxidation The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the compound into dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like bromine or nitric acid for halogenation or nitration reactions, respectively.

Case Studies

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In cancer cells, 1,5-Bis(2-methoxyphenyl)pentan-3-one induces apoptosis by activating endoplasmic reticulum stress pathways. This leads to the activation of caspase cascades, ultimately resulting in cell death. The methoxy groups play a crucial role in facilitating these molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenylpentanones

1,5-Bis(4-hydroxyphenyl)-3-pentanone
  • Structure : Hydroxyl groups at para positions of phenyl rings.
  • Molecular formula : $ \text{C}{17}\text{H}{18}\text{O}_3 $; Molecular weight : 270.33 g/mol .
  • Key differences :
    • Hydroxyl groups (polar) vs. methoxy groups (less polar).
    • Para substitution vs. ortho substitution.
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one
  • Structure : Bromine and hydroxyl groups at positions 2 and 5 of phenyl rings.
  • Molecular formula : $ \text{C}{17}\text{H}{16}\text{Br}2\text{O}3 $; Molecular weight : 428.12 g/mol .
  • Hydroxyl groups may confer solubility in polar solvents.
  • Applications : Used in medicinal or pesticide synthesis .
1,5-Di(4-methoxyphenyl)-1,5-bis(phenylsulfonyl)pentan-3-one
  • Structure : Methoxy groups at para positions and sulfonyl substituents.
  • Molecular formula: Not explicitly stated; Antifungal MIC: 31.25–125 μg/mL against Aspergillus niger and Candida albicans .
  • Para-methoxy vs. ortho-methoxy substitution alters steric and electronic profiles.

Acetylcholinesterase (AChE) Inhibitors

BW284c51 (1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide)
  • Structure : Quaternary ammonium groups at para positions.
  • Molecular formula : $ \text{C}{27}\text{H}{38}\text{Br}2\text{N}2\text{O} $; Molecular weight : 578.43 g/mol .
  • Key differences :
    • Positively charged ammonium groups enable strong binding to AChE’s catalytic site.
    • Allyl groups enhance hydrophobicity and membrane permeability.
  • Activity : Reversible AChE inhibitor ($ \text{IC}_{50} $ ~0.02 mM) used in neurochemical studies .
1,5-Bis(2-methoxyphenyl)pentan-3-one
  • Hypothesized AChE interaction :
    • Ortho-methoxy groups may sterically hinder enzyme binding compared to para-substituted analogues like BW284c51.
    • Lack of charged groups reduces affinity for AChE’s anionic gorge.

Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-methoxy (ortho) ~296.36 Potential photochemical applications
BW284c51 4-allyldimethylammonium (para) 578.43 AChE inhibition, neurochemical research
1,5-Bis(4-hydroxyphenyl)-3-pentanone 4-hydroxy (para) 270.33 Antioxidant/estrogenic activity (inferred)
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one 2-bromo, 5-hydroxy 428.12 Medicinal/pesticide precursor

Q & A

Basic: What are the recommended synthetic routes for 1,5-Bis(2-methoxyphenyl)pentan-3-one?

Methodological Answer:
The synthesis of this compound can be optimized using ultrasonic-assisted methods to enhance reaction efficiency and yield. For example, analogous pentanedione derivatives (e.g., 1,5-bis(aryl)pentan-3-ones) are synthesized via Claisen-Schmidt condensation under ultrasonic irradiation, which reduces reaction time and improves regioselectivity . Key steps include:

  • Reagent Selection : Use 2-methoxybenzaldehyde and pentan-3-one precursors.
  • Catalysis : Base catalysts (e.g., NaOH) in ethanol/water mixtures.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).
  • Yield Optimization : Ultrasonic conditions (40 kHz, 50°C) can achieve yields >75% .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Structural confirmation relies on X-ray crystallography and spectroscopic analysis :

  • X-ray Diffraction : Resolve crystal packing and bond angles (e.g., analogous compounds show dihedral angles of 5–10° between aryl rings and the ketone backbone) .
  • Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions.
    • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and aromatic C–O stretches at ~1250 cm⁻¹ .

Basic: What in vitro assays evaluate acetylcholinesterase (AChE) inhibitory activity for this compound?

Methodological Answer:
AChE inhibition is tested using Ellman’s assay with modifications:

  • Procedure :
    • Incubate AChE (0.1 U/mL) with this compound (10–100 µM) and acetylthiocholine iodide (substrate).
    • Measure thiocholine production at 412 nm (ε = 14,150 M⁻¹cm⁻¹).
  • Controls : Use BW284c51 (IC₅₀ = 30 nM for AChE) as a positive control .
  • Data Interpretation : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).

Advanced: How do structural modifications at the 3-keto position influence biological activity?

Methodological Answer:
The 3-keto group is critical for hydrogen bonding with enzyme active sites. Comparative studies on derivatives show:

  • Bulky Substituents : tert-Butyl groups at C3 reduce AChE inhibition (IC₅₀ increases from 30 nM to >1 µM) due to steric hindrance .
  • Electron-Withdrawing Groups : Nitro or halogen substituents enhance binding affinity by polarizing the ketone moiety .
  • Biological Impact : In cancer models, the unmodified 3-keto group in B63 (a dienone analog) induces apoptosis via endoplasmic reticulum stress, while saturated ketones show reduced cytotoxicity .

Advanced: How to resolve discrepancies in reported IC₅₀ values for cholinesterase inhibition?

Methodological Answer:
Contradictions arise from assay variability and enzyme sources :

  • Source Variability : Human recombinant AChE vs. electric eel enzyme (e.g., IC₅₀ differences up to 10-fold) .
  • Experimental Design :
    • Standardize substrate concentration (e.g., 0.5 mM acetylthiocholine).
    • Pre-incubate inhibitors with enzyme (10 min, 25°C) to ensure equilibrium binding.
    • Use internal controls (e.g., donepezil) across studies for normalization .

Advanced: What mechanistic insights explain the pro-apoptotic effects in cancer models?

Methodological Answer:
Mechanistic studies on the dienone analog B63 reveal:

  • Apoptosis Pathways : Activation of caspase-3/7 and PARP cleavage in NSCLC cells (A549) .
  • ER Stress Markers : Upregulation of CHOP and GRP78, indicating unfolded protein response activation .
  • Experimental Validation :
    • Flow Cytometry : Annexin V/PI staining to quantify apoptotic cells.
    • Western Blotting : Monitor Bcl-2/Bax ratios and cytochrome c release .

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